

Application Note: Quantitative Analysis of 3-Oxo Citalopram in Pharmaceutical Formulations

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Compound of Interest

Compound Name: 3-Oxo Citalopram

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Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other mood disorders. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. One such potential impurity is **3-Oxo Citalopram**, also known as Citalopram Related Compound C. This application note provides a detailed protocol for the quantitative analysis of **3-Oxo Citalopram** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).

The accurate quantification of impurities like **3-Oxo Citalopram** is a critical aspect of quality control in the pharmaceutical industry. This document outlines the necessary methodology, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results.

Experimental Protocols

This section details a robust HPLC method for the quantification of **3-Oxo Citalopram** in citalopram tablets. The method is adapted from established and validated analytical procedures for citalopram and its related substances.^{[1][2][3]}

Materials and Reagents

- Reference Standards: Citalopram Hydrobromide, **3-Oxo Citalopram**
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
- Buffers: Phosphate buffer (pH 3.0)
- Columns: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d. or equivalent[2]
- Instrumentation: HPLC system with UV detection

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of **3-Oxo Citalopram**.

Parameter	Condition
Column	Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm i.d.)[2]
Mobile Phase	Acetonitrile : Phosphate buffer (pH 3.0) (20:80 v/v)[2]
Flow Rate	1.0 mL/min[2]
Detection Wavelength	239 nm[2]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	Approximately 15 minutes

Preparation of Solutions

2.3.1. Buffer Preparation (Phosphate buffer, pH 3.0) Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

2.3.2. Mobile Phase Preparation Prepare the mobile phase by mixing acetonitrile and phosphate buffer (pH 3.0) in a 20:80 (v/v) ratio. Degas the mobile phase by sonication before use.[2]

2.3.3. Standard Stock Solution Preparation (Citalopram and **3-Oxo Citalopram**) Accurately weigh and dissolve an appropriate amount of Citalopram Hydrobromide and **3-Oxo Citalopram** reference standards in methanol to prepare individual stock solutions of known concentrations (e.g., 100 µg/mL).

2.3.4. Working Standard Solution Preparation From the stock solutions, prepare a mixed working standard solution containing Citalopram and **3-Oxo Citalopram** at a suitable concentration (e.g., 10 µg/mL of Citalopram and a lower, relevant concentration for **3-Oxo Citalopram**) by diluting with the mobile phase.

Sample Preparation from Pharmaceutical Tablets

- Weigh and finely powder not fewer than 20 citalopram tablets.
- Accurately weigh a portion of the powdered tablets equivalent to 25 mg of citalopram and transfer it to a 25 mL volumetric flask.[2]
- Add a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient and the impurity.[2]
- Make up the volume to 25 mL with methanol.
- Dilute a portion of this solution with the mobile phase to a final concentration within the linear range of the method.
- Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[2]

Data Presentation

The following tables summarize the typical quantitative data obtained from the validation of an HPLC method for citalopram and its impurities. While specific data for **3-Oxo Citalopram** is not

extensively published, the parameters for citalopram provide a strong indication of the expected method performance.

Table 1: System Suitability Parameters

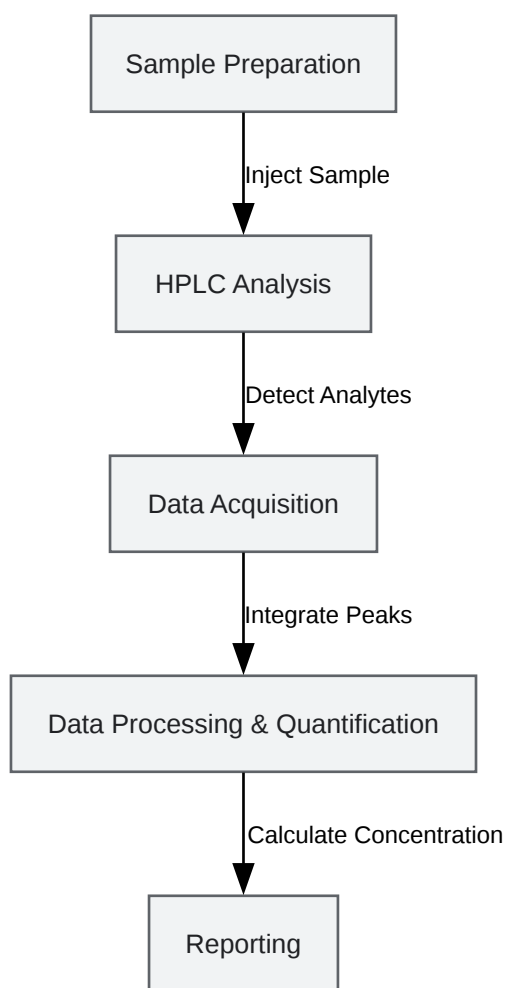
Parameter	Acceptance Criteria	Typical Result
Tailing Factor (for Citalopram peak)	≤ 2.0	1.2
Theoretical Plates (for Citalopram peak)	≥ 2000	> 3000
Relative Standard Deviation (RSD) of replicate injections	$\leq 2.0\%$	< 1.0%

Table 2: Method Validation Data for Citalopram (as a reference)

Parameter	Typical Performance
Linearity Range	5 - 20 $\mu\text{g/mL}$ [2]
Correlation Coefficient (r^2)	≥ 0.999 [2]
Limit of Detection (LOD)	0.416 $\mu\text{g/mL}$ [2]
Limit of Quantification (LOQ)	1.324 $\mu\text{g/mL}$ [2]
Accuracy (% Recovery)	98 - 102%
Precision (RSD)	< 2%

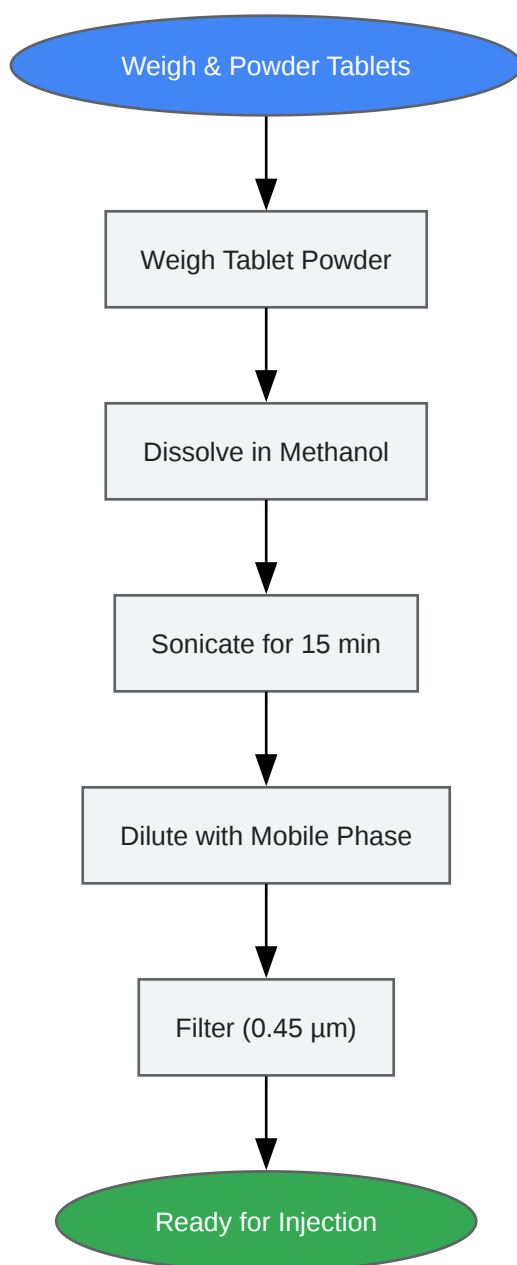
Visualizations

The following diagrams illustrate the key workflows and relationships in the quantitative analysis of **3-Oxo Citalopram**.



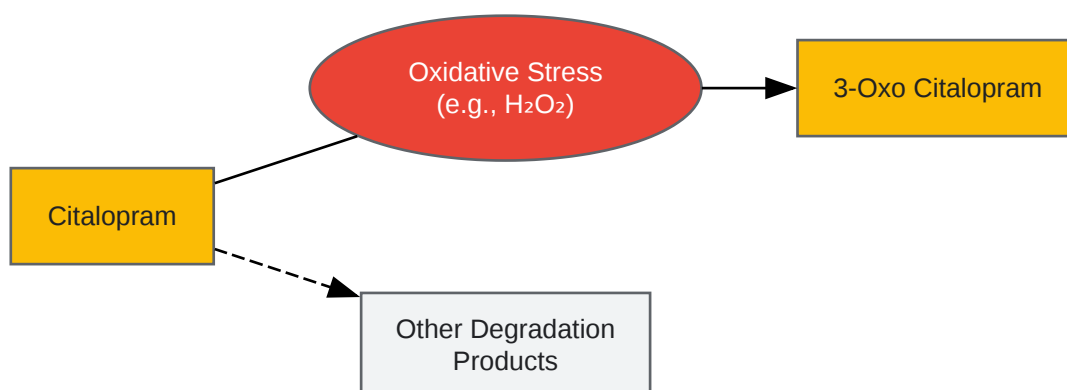
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Caption: High-level experimental workflow for **3-Oxo Citalopram** analysis.



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Caption: Detailed workflow for sample preparation from pharmaceutical tablets.



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Caption: Simplified potential degradation pathway leading to **3-Oxo Citalopram**.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative determination of **3-Oxo Citalopram** in pharmaceutical formulations. Adherence to the detailed protocol and proper method validation are essential for ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the analysis of citalopram and its related impurities, contributing to the overall quality and safety of the final drug product.

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